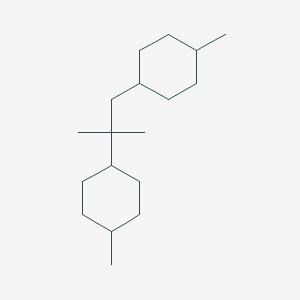
1,1'-(2-Methylpropane-1,2-diyl)bis(4-methylcyclohexane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(4-methylcyclohexyl)-2-methylpropane is an organic compound characterized by its unique structure, which includes two 4-methylcyclohexyl groups attached to a central 2-methylpropane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-methylcyclohexyl)-2-methylpropane typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylcyclohexanol and 2-methylpropane.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water.
Catalysts: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride are often used to facilitate the reaction.
Procedure: The 4-methylcyclohexanol is first converted to its corresponding chloride using thionyl chloride. This intermediate is then reacted with 2-methylpropane in the presence of a catalyst to form the final product.
Industrial Production Methods
In an industrial setting, the production of 1,2-Bis(4-methylcyclohexyl)-2-methylpropane involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(4-methylcyclohexyl)-2-methylpropane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, typically using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: The major products include ketones and carboxylic acids.
Reduction: The major product is the fully reduced hydrocarbon.
Substitution: The major products are halogenated derivatives of the original compound.
Applications De Recherche Scientifique
1,2-Bis(4-methylcyclohexyl)-2-methylpropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and materials with unique mechanical properties.
Mécanisme D'action
The mechanism of action of 1,2-Bis(4-methylcyclohexyl)-2-methylpropane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Bis(4-methylcyclohexyl)ethane
- 1,2-Bis(4-methylcyclohexyl)butane
- 1,2-Bis(4-methylcyclohexyl)hexane
Uniqueness
1,2-Bis(4-methylcyclohexyl)-2-methylpropane is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Propriétés
Numéro CAS |
110186-07-7 |
|---|---|
Formule moléculaire |
C18H34 |
Poids moléculaire |
250.5 g/mol |
Nom IUPAC |
1-methyl-4-[2-methyl-1-(4-methylcyclohexyl)propan-2-yl]cyclohexane |
InChI |
InChI=1S/C18H34/c1-14-5-9-16(10-6-14)13-18(3,4)17-11-7-15(2)8-12-17/h14-17H,5-13H2,1-4H3 |
Clé InChI |
QQOXVUDLXDCXFI-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)CC(C)(C)C2CCC(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


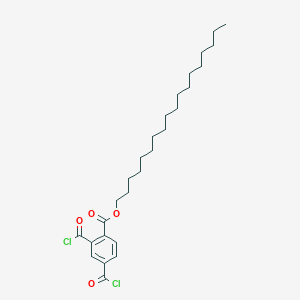
![4-Nitrophenyl 2-[(benzyloxy)imino]butanoate](/img/structure/B14311605.png)
![8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro-](/img/structure/B14311621.png)
![5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene](/img/structure/B14311630.png)
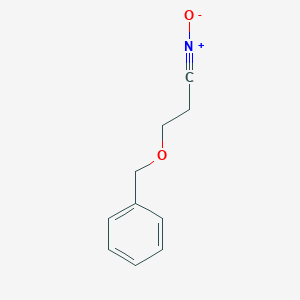
![4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14311638.png)
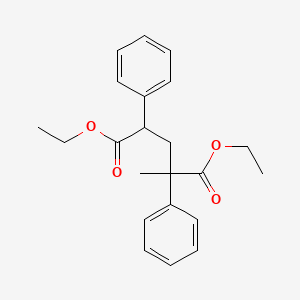
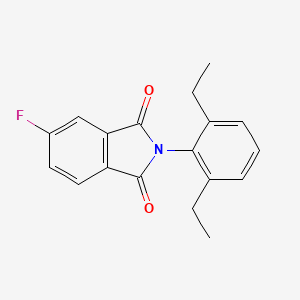
![Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-](/img/structure/B14311651.png)
![2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine](/img/structure/B14311653.png)
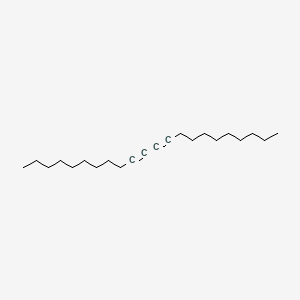

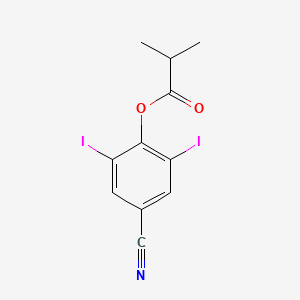
![2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14311675.png)
